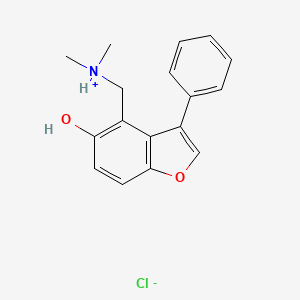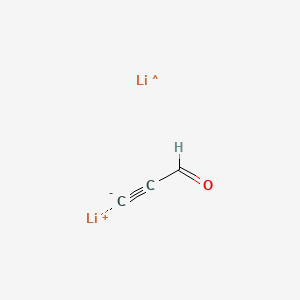
Lithium prop-1-ynyllithium 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium prop-1-ynyllithium 3-oxide is a chemical compound with the molecular formula C3HLi2O and a molecular weight of 66.92 g/mol It is known for its unique structure, which includes a lithium-oxygen-lithium linkage
Preparation Methods
The synthesis of lithium prop-1-ynyllithium 3-oxide typically involves the reaction of lithium acetylide with lithium hydroxide. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen in the air. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity of the product .
Chemical Reactions Analysis
Lithium prop-1-ynyllithium 3-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium prop-1-ynyl ketone.
Reduction: It can be reduced to form lithium prop-1-ynyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium prop-1-ynyllithium 3-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials, such as lithium-ion batteries, due to its unique electrochemical properties.
Mechanism of Action
The mechanism of action of lithium prop-1-ynyllithium 3-oxide involves its ability to donate electrons and participate in redox reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its lithium-oxygen-lithium linkage. This interaction can modulate the activity of these targets and influence biological pathways .
Comparison with Similar Compounds
Lithium prop-1-ynyllithium 3-oxide can be compared with other similar compounds, such as lithium acetylide and lithium hydroxide. While all these compounds contain lithium, this compound is unique due to its specific structure and reactivity. Other similar compounds include:
Lithium acetylide: Used in organic synthesis for forming carbon-carbon bonds.
Lithium hydroxide: Commonly used in the production of lithium-ion batteries and as a reagent in chemical synthesis.
Properties
CAS No. |
60851-89-0 |
|---|---|
Molecular Formula |
C3HLi2O |
Molecular Weight |
67.0 g/mol |
InChI |
InChI=1S/C3HO.2Li/c1-2-3-4;;/h3H;;/q-1;;+1 |
InChI Key |
HDPDEUZVJXJXPU-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li+].[C-]#CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


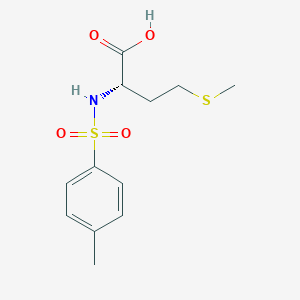
![1-(2-Chlorophenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13751161.png)
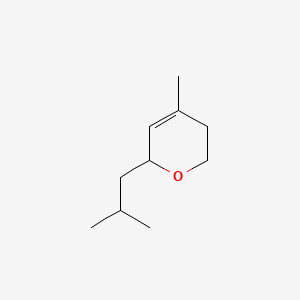
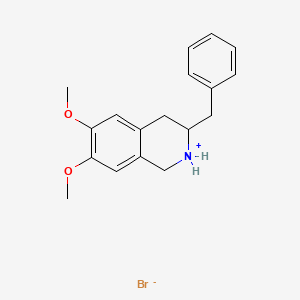

![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)

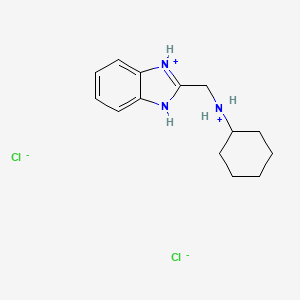
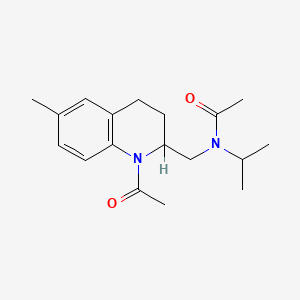


![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)
